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In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds via

metal enolates stands as a cornerstone methodology. For decades, chemists have relied

heavily on alkali metal enolates, particularly those of lithium, which are typically generated

under strongly basic conditions. While effective, these methods often lack functional group

tolerance and require cryogenic temperatures. The advent of silyl enol ethers, utilized in the

Mukaiyama aldol reaction, offered a milder alternative, but requires a stoichiometric Lewis acid

for activation[1][2][3].

Tin(II) enolates have emerged as a distinct and powerful class of intermediates that bridge this

gap. A key advantage lies in their generation under exceptionally mild and neutral conditions, a

stark contrast to the harsh requirements for lithium enolate formation[4]. This unique

characteristic, coupled with their remarkable stereocontrol in reactions, has established tin(II)

enolates as indispensable tools for the precise construction of complex molecular architectures,

particularly in the fields of natural product synthesis and drug development. This guide provides

a comprehensive exploration of the fundamental chemistry of tin(II) enolates, from their

generation and structural nuances to their profound applications in stereoselective synthesis.

Generation of Tin(II) Enolates: Mild and Versatile
Pathways
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The utility of tin(II) enolates stems directly from the convenient and gentle methods available for

their preparation. Unlike their tin(IV) counterparts, tin(II) enolates were relatively unexplored

until efficient generation methods were developed[4].

Direct Enolization of Carbonyls with Tin(II) Triflate
The most widely employed method involves the direct enolization of a ketone or thioester using

tin(II) trifluoromethanesulfonate (Sn(OTf)₂), a potent Lewis acid, in the presence of a tertiary

amine[4][5]. This approach is prized for its operational simplicity and mild, neutral reaction

conditions.

The amine, typically triethylamine (Et₃N) or N-ethylpiperidine, acts as a base to abstract an α-

proton from the carbonyl compound. The highly Lewis acidic tin(II) center coordinates to the

carbonyl oxygen, facilitating this deprotonation and forming the tin(II) enolate.
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Caption: Workflow for Tin(II) Enolate generation via direct enolization.

Experimental Protocol: Generation of a Tin(II) Enolate from a Ketone

Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the ketone

(1.0 equiv) in a dry, aprotic solvent (e.g., Dichloromethane, THF) to a stirred suspension of

Tin(II) Triflate (1.1 equiv).
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Cooling: Cool the mixture to the desired temperature, typically -78 °C, to control the reaction

rate and selectivity.

Base Addition: Slowly add a solution of a tertiary amine (e.g., N-ethylpiperidine, 1.15 equiv)

in the same dry solvent.

Enolization: Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to

ensure complete formation of the tin(II) enolate.

Reaction: The resulting tin(II) enolate solution is now ready for direct use in subsequent

reactions (e.g., addition of an aldehyde for an aldol reaction).

Oxidative Addition to α-Halocarbonyl Compounds
An alternative, historically significant method is the in situ generation of tin(II) enolates via the

oxidative addition of metallic tin to α-halocarbonyl compounds, such as α-bromoketones[6].

This reaction leverages the reducing power of metallic tin to form the enolate directly, which

can then be trapped by an electrophile present in the reaction mixture[4][7].

This method is particularly valuable as it forms the enolate regioselectively at the site of the

halogen[6]. The reducing capability of metallic tin is superior to that of tin(II) salts like SnF₂,

allowing for the reduction of a broader range of α-haloesters and ketones[4].
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Caption: Workflow for Tin(II) Enolate generation via oxidative addition.
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Specialized Methods: Addition to Ketenes
For specific substrates like thioesters, a clever method involves the addition of stannous

thiolates to ketenes[8]. This reaction proceeds efficiently to generate the corresponding tin(II)

thioester enolate, which can then be used in subsequent carbon-carbon bond-forming

reactions[8].

Structure, Bonding, and the Role of Ligands
The reactivity and stereoselectivity of tin(II) enolates are intrinsically linked to their structure.

The tin(II) center possesses a stereochemically active lone pair of electrons, which, along with

the ligands, dictates the geometry around the metal. In many tin(II) compounds, the atoms

closest to the tin center form a trigonal pyramidal geometry with the tin atom at the apex[9].

A pivotal feature of tin(II) enolate chemistry is the ability to introduce chiral ligands, most

notably chiral diamines derived from amino acids like (S)-proline[4]. These diamines chelate to

the tin(II) center, creating a rigid, chiral environment. This coordination is fundamental to

achieving high levels of enantioselectivity in reactions, as it controls the facial trajectory of the

incoming electrophile[4][10].
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Caption: Chelation of a chiral diamine to a Tin(II) enolate center.

Reactivity and Synthetic Applications
Tin(II) enolates are versatile nucleophiles, participating in a range of crucial carbon-carbon

bond-forming reactions. Their predictable and often high stereoselectivity is their most valuable

attribute.

The Aldol Reaction: A Paradigm of Stereocontrol
The aldol reaction is the most prominent application of tin(II) enolates. They react smoothly with

aldehydes and ketones to furnish β-hydroxy carbonyl compounds, often with exceptional levels

of stereocontrol.

Stereoselectivity and the Zimmerman-Traxler Model: The diastereoselectivity of the tin(II)

enolate aldol reaction is rationalized by the Zimmerman-Traxler transition state model[11].

Tin(II) enolates typically exist as the (Z)-enolate isomer. This geometry, when reacting through

a closed, six-membered chair-like transition state, preferentially leads to the syn-aldol

adduct[11]. This is a consequence of the steric interactions in the transition state, where the

substituent on the aldehyde (R²) and the substituent on the enolate (R¹) both prefer to occupy

pseudo-equatorial positions to minimize steric strain.

Caption: The Zimmerman-Traxler model for syn-diastereoselectivity.

Asymmetric Aldol Reactions: The true power of tin(II) enolates is unleashed in asymmetric aldol

reactions. By employing a chiral diamine ligand, it is possible to carry out highly

enantioselective aldol reactions between two achiral starting materials (an achiral ketone and

an achiral aldehyde)[4]. This circumvents the need for chiral auxiliaries, which require

additional steps for attachment and removal, thereby improving overall efficiency[4]. The chiral

diamine-tin complex forms a rigid structure that effectively shields one face of the enolate,

directing the aldehyde to attack from the less hindered face.

Table 1: Asymmetric Aldol Reactions using Chiral Diamine-Sn(OTf)₂ System
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Ketone
Enolate
Source

Aldehyde
Chiral Diamine
Ligand

Diastereomeri
c Ratio
(syn:anti)

Enantiomeric
Excess (% ee)
of syn-isomer

3-pentanone Benzaldehyde

(S)-1-methyl-2-

(piperidinomethyl

)pyrrolidine

95:5 90

Propiophenone Isovaleraldehyde

(S)-1-methyl-2-

(1-

pyrrolidinylmethyl

)pyrrolidine

>98:2 95

S-Ethyl

propanethioate
Benzaldehyde

(S)-1-isopropyl-

2-

(piperidinomethyl

)pyrrolidine

92:8 96

Data synthesized from representative literature.

The Michael Addition: Expanding the Scope
Tin(II) enolates also participate in Michael (conjugate) additions to α,β-unsaturated carbonyl

compounds, forming 1,5-dicarbonyl products[12]. While thermodynamically less favored than

the aldol addition in some cases, the reaction can be effectively promoted[13]. The use of

additives like chlorotrimethylsilane (TMSCl) has been shown to activate the α,β-unsaturated

ketone, facilitating the smooth addition of the tin(II) enolate[14]. In some protocols, byproducts

generated during the enolate formation, such as lithium halides, can themselves act as

promoters for the subsequent Michael addition, enabling efficient one-pot procedures[13].

Tin(II) Enolate

1,5-Dicarbonyl
Product

α,β-Unsaturated
Ketone

 Conjugate Addition

Activator
(e.g., TMSCl)
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Click to download full resolution via product page

Caption: General workflow for the Tin(II) enolate Michael addition.

Comparative Overview of Common Enolates
To contextualize the utility of tin(II) enolates, a comparison with other prevalent metal enolates

is instructive.

Table 2: Comparison of Metal Enolates in Organic Synthesis
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Feature
Lithium
Enolates

Boron
Enolates

Silyl Enol
Ethers
(Mukaiyama)

Tin(II) Enolates

Generation

Strong bases

(e.g., LDA),

cryogenic temps

(-78 °C)

Boron

triflates/halides +

amine base

Carbonyl +

Silylating agent

(e.g., TMSCl)

Sn(OTf)₂ +

amine base; or

Metallic Sn + α-

haloketone

Conditions
Strongly basic,

anhydrous

Mildly

basic/neutral

Neutral, requires

Lewis acid

catalyst

Mild, neutral[4]

Stereocontrol

High

(Zimmerman-

Traxler),

dependent on

enolate geometry

Very high

(Zimmerman-

Traxler),

predictable

geometry

Variable, often

depends on

Lewis acid and

open vs. closed

transition

states[2]

High syn-

selectivity from

(Z)-enolates

(Zimmerman-

Traxler)[11]

Asymmetry

Primarily

substrate or

auxiliary control

Chiral auxiliaries

or chiral boron

reagents

Chiral Lewis acid

catalysis[1]

Chiral ligand

control on the

metal center[4]

Key Advantage
High reactivity,

well-established

Excellent

stereoselectivity

Stable, isolable

nucleophiles

Mild generation,

high

stereocontrol

with chiral

ligands

Limitation

Poor functional

group tolerance,

strongly basic

Stoichiometric

use of boron

reagents often

needed

Requires

stoichiometric

Lewis acid,

sometimes poor

diastereoselectivi

ty

Stoichiometric

use of tin reagent

Conclusion
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Tin(II) enolates occupy a valuable niche in the synthetic chemist's toolkit. Their defining feature

—generation under mild, neutral conditions—liberates them from the constraints of the strongly

basic environments required for traditional alkali metal enolates. This mildness, combined with

a highly organized transition state, provides a reliable platform for achieving exceptional levels

of diastereoselectivity in aldol-type reactions. Furthermore, the ability to coordinate chiral

diamines directly to the tin(II) center has paved the way for some of the most efficient and

practical methods for catalytic asymmetric C-C bond formation. For researchers and

professionals in drug development, where the precise control of stereochemistry is paramount,

the fundamental chemistry of tin(II) enolates offers a powerful and elegant solution to complex

synthetic challenges.

References
Mukaiyama, T., & Kobayashi, S. (1994). Tin(II) Enolates in the Aldol, Michael, and Related

Reactions. Organic Reactions, 46, 1. [Link]

Harada, T., & Mukaiyama, T. (1982). A New Method for the Regio- and Stereoselective

Synthesis of Aldols from α-Bromoketone and Carbonyl Compounds by Using Metallic Tin.

Chemistry Letters, 11(4), 467-470. [Link]

Duthaler, R. O., & Hafner, A. (1992). Chiral enolates. A review of the literature. Chemical

Reviews, 92(4), 807-832. (This link is provided through ResearchGate which links to the

original article). [Link]

Mukaiyama, T., et al. (1983). A Convenient Method for the Generation of Tin(II) Thioester

Enolate and Its Reaction with Aldehyde. Chemistry Letters, 12(7), 1041-1044. [Link]

Yura, T., Iwasawa, N., & Mukaiyama, T. (1988). New Possibilities in the Michael Reaction by

the Use of Tin(II) Enolates. Chemistry Letters, 17(6), 1021-1022. [Link]

Crimmins, M. T., & She, J. (2003). Anti-Selective Aldol Reactions with Titanium Enolates of

N-Glycolyloxazolidinethiones. Organic Letters, 5(4), 499-501. [Link]

Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-

Heinemann. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or046.01
https://www.jstage.jst.go.jp/article/cl1972/11/4/11_4_467/_article
https://www.researchgate.net/publication/238350508_General_Methods_for_the_Preparation_of_Enolates
https://academic.oup.com/chemlets/article-abstract/12/7/1041/681729
https://academic.oup.com/chemlets/article-abstract/17/6/1021/683713
https://pubs.acs.org/doi/10.1021/ol027376g
https://www.elsevier.com/books/tin-in-organic-synthesis/pereyre/978-0-408-01433-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7768709?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NotVoodoo. (2015). Why do Zr, Sn, and Ti enolates form syn aldols selectively? Chemistry

Stack Exchange. [Link]

Kobayashi, S., & Sugiura, M. (2006). Asymmetric Mukaiyama Aldol Reaction. In

Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

Sharma, A., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to

access chiral natural products and their derivatives/analogues. RSC Advances, 13(48),

33815-33845. [Link]

Harada, T., & Mukaiyama, T. (1981). Aldehyde Enolate. Cross Aldol Reaction via Tin(II)

Enolate. Chemistry Letters, 10(12), 1701-1702. [Link]

Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: From Discovery to the Latest

Advances. Angewandte Chemie International Edition, 43(41), 5488-5527. [Link]

MySkinRecipes. (n.d.). Tin(II) trifluoromethanesulfonate. [Link]

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master

Organic Chemistry. [Link]

Jordan, T. H., et al. (1976). Crystallographic studies of tin(II) compounds. 2. Structures of

tin(II) hydrogen phosphate and tin(II) phosphite, SnHPO4 and SnHPO3. Inorganic Chemistry,

15(8), 1960-1964. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Thieme E-Books & E-Journals [thieme-connect.de]

2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural
products and their derivatives/analogues - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA05058K [pubs.rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://chemistry.stackexchange.com/questions/39106/why-do-zr-sn-and-ti-enolates-form-syn-aldols-selectively
https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr445
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10630718/
https://academic.oup.com/chemlets/article-abstract/10/12/1701/679782
https://en.wikipedia.org/wiki/Mukaiyama_aldol_addition
https://myskinrecipes.com/ingredient-checker/ingredient/tin-ii-trifluoromethanesulfonate
https://www.masterorganicchemistry.com/2018/01/22/the-michael-addition-reaction/
https://www.researchgate.net/publication/239308569_Crystallographic_studies_of_tinII_compounds_2_Structures_of_tinII_hydrogen_phosphate_and_tinII_phosphite_SnHPO4_and_SnHPO3
https://www.benchchem.com/product/b7768709?utm_src=pdf-custom-synthesis#bc-rfq
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-202-00309
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra05058k
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra05058k
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra05058k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7768709?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

4. organicreactions.org [organicreactions.org]

5. Tin(II) trifluoromethanesulfonate [myskinrecipes.com]

6. academic.oup.com [academic.oup.com]

7. academic.oup.com [academic.oup.com]

8. academic.oup.com [academic.oup.com]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. chemistry.stackexchange.com [chemistry.stackexchange.com]

12. masterorganicchemistry.com [masterorganicchemistry.com]

13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

14. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [Introduction: Beyond Conventional Enolates].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7768709/docs#introduction-beyond-conventional-
enolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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